molecular formula C14H9Cl2N B3113841 5-Chloro-3-(4-chlorophenyl)-1H-indole CAS No. 1984773-52-5

5-Chloro-3-(4-chlorophenyl)-1H-indole

Cat. No. B3113841
CAS RN: 1984773-52-5
M. Wt: 262.1 g/mol
InChI Key: VPYYQPGQWRCOKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield, purity, and optimization of the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This would involve detailing the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, spectral data (NMR, IR, Mass spec), and any other relevant physical or chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Tariq et al. (2020) focused on the synthesis and characterization of novel indole derivatives, including compounds closely related to 5-Chloro-3-(4-chlorophenyl)-1H-indole. Through spectroscopic and density functional theory (DFT) studies, these derivatives were analyzed for their structural properties, showcasing their potential in nonlinear optical (NLO) applications. The research provides insights into the molecular structure and electronic properties, indicating the suitability of these compounds for high-tech applications due to their fine NLO properties (Tariq et al., 2020).

Biological Activity

Another dimension of research focuses on the biological activities associated with indole derivatives. Although the specific compound 5-Chloro-3-(4-chlorophenyl)-1H-indole is not directly mentioned, related studies highlight the importance of the indole nucleus in pharmaceutical development. For instance, Geetha et al. (2019) synthesized indole derivatives and explored their structural characteristics, hinting at potential anti-tumor and anti-inflammatory activities. This study emphasizes the diverse biological properties that indole derivatives can offer, suggesting avenues for further research into their application in drug discovery (Geetha et al., 2019).

Anticancer and Antibacterial Applications

Research on 3-thiocyanato-1H-indoles, with structural similarities to 5-Chloro-3-(4-chlorophenyl)-1H-indole, has shown promising anticancer activities. Fortes et al. (2016) evaluated the antiproliferative activity of a series of indole derivatives against various human cancer cell lines, finding several compounds with significant potency. This highlights the potential of indole-based compounds in the development of novel anticancer therapies (Fortes et al., 2016).

Tanitame et al. (2005) explored the antibacterial activity of indole derivatives as DNA gyrase inhibitors, demonstrating their effectiveness against quinolone-resistant bacterial strains. This suggests that indole derivatives, including those structurally related to 5-Chloro-3-(4-chlorophenyl)-1H-indole, could serve as a basis for developing new antibacterial agents (Tanitame et al., 2005).

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This would involve detailing the compound’s toxicity, environmental impact, handling precautions, and disposal considerations .

Future Directions

This would involve discussing potential future applications or research directions for the compound .

properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYYQPGQWRCOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(4-chlorophenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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